5-Bromo-2-(methoxymethyl)pyridine
Overview
Description
5-Bromo-2-(methoxymethyl)pyridine is an organic compound with the molecular formula C7H8BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5th position and a methoxymethyl group at the 2nd position of the pyridine ring. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
5-Bromo-2-(methoxymethyl)pyridine is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary target of this compound is the palladium catalyst used in the reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, this compound interacts with the palladium catalyst through a process known as transmetalation . This process involves the transfer of an organic group (in this case, the this compound molecule) from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway that this compound affects. This reaction is widely used in organic chemistry for the formation of carbon–carbon bonds . The downstream effects of this reaction include the synthesis of various organic compounds, including pharmaceuticals and polymers .
Result of Action
The result of the action of this compound in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This allows for the synthesis of complex organic compounds from simpler precursors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(methoxymethyl)pyridine typically involves the bromination of 2-(methoxymethyl)pyridine. One common method is the reaction of 2-(methoxymethyl)pyridine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of bromine as a reagent and the optimization of reaction parameters such as temperature, solvent, and reaction time are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(methoxymethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in the presence of acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed:
Substitution Reactions: Products include 5-azido-2-(methoxymethyl)pyridine, 5-thio-2-(methoxymethyl)pyridine, and various alkylated derivatives.
Oxidation Reactions: Products include 5-bromo-2-(formylmethyl)pyridine and 5-bromo-2-(carboxymethyl)pyridine.
Reduction Reactions: Products include 5-bromo-2-(methoxymethyl)piperidine.
Scientific Research Applications
5-Bromo-2-(methoxymethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of bioactive compounds that can be used in biological assays and drug discovery.
Medicine: The compound is involved in the development of novel therapeutic agents, particularly those targeting specific receptors or enzymes.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
5-Bromo-2-methoxypyridine: Lacks the methoxymethyl group, making it less versatile in certain synthetic applications.
2-Bromo-5-methylpyridine: Contains a methyl group instead of a methoxymethyl group, which affects its reactivity and applications.
5-Bromo-2-iodopyridine: Contains an iodine atom instead of a methoxymethyl group, leading to different reactivity and uses.
Uniqueness: 5-Bromo-2-(methoxymethyl)pyridine is unique due to the presence of both a bromine atom and a methoxymethyl group, which provide distinct reactivity and versatility in synthetic applications. This combination allows for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
5-bromo-2-(methoxymethyl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-10-5-7-3-2-6(8)4-9-7/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LONDTBMHNVZMQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC=C(C=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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